molecular formula C8H6FN3 B2861939 8-Fluoroquinazolin-4-amine CAS No. 1378808-30-0

8-Fluoroquinazolin-4-amine

Cat. No.: B2861939
CAS No.: 1378808-30-0
M. Wt: 163.155
InChI Key: HKXMPPUOIKJKKU-UHFFFAOYSA-N
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Description

8-Fluoroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. It is characterized by the presence of a fluorine atom at the 8th position and an amine group at the 4th position of the quinazoline ring. This compound has garnered significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazolin-4-amine typically involves the introduction of a fluorine atom into the quinazoline ring. One common method is the reaction of 2-aminobenzonitrile with formamide, followed by fluorination using a suitable fluorinating agent such as Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoroquinazolin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Fluoroquinazolinone: Effective for obesity and diabetes treatment, also acts as a neuroprotector.

    7-Fluoroquinazolinone: Exhibits antitumor activity.

    5-Fluoroquinazolinone: Active against human cytomegalovirus.

Uniqueness of 8-Fluoroquinazolin-4-amine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 8th position and amine group at the 4th position make it a versatile compound for various synthetic and research applications .

Biological Activity

8-Fluoroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core with a fluorine atom at the 8-position and an amine group at the 4-position. Its molecular formula is C8H7FN2C_8H_7FN_2, with a molecular weight of approximately 163.15 g/mol. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to various biological targets, particularly protein kinases.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : It has been shown to effectively inhibit several kinases, which are critical in cell signaling pathways related to cancer progression. The compound binds to the active sites of these enzymes, potentially blocking their catalytic functions and leading to reduced cell proliferation.
  • Receptor Modulation : The compound can also interact with various receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways associated with cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Properties : It has demonstrated significant potential as an anticancer agent by inhibiting specific kinases involved in tumor growth and survival. For instance, studies have shown that it can induce apoptosis in cancer cell lines by arresting the cell cycle at critical checkpoints .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through in vitro assays against pro-inflammatory cytokines, indicating its potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis, highlighting their potential use in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits kinases leading to apoptosis in cancer cells (e.g., MCF-7 line)
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro
AntimicrobialActive against Mycobacterium tuberculosis and other pathogens

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that it induced a significant increase in early and late apoptosis compared to control groups. Flow cytometric analysis indicated that treatment with the compound resulted in a higher percentage of cells undergoing apoptosis (2.16%) compared to doxorubicin (1.52%) after 24 hours .

Molecular Docking Studies

Molecular docking studies have shown that this compound fits well into the active sites of various kinases, engaging in critical interactions with amino acid residues essential for enzymatic activity. The fluorine atom enhances these interactions through halogen bonding, contributing to its selectivity as a kinase inhibitor .

Properties

IUPAC Name

8-fluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMPPUOIKJKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378808-30-0
Record name 4-AMINO-8-FLUOROQUINAZOLINE
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